Cas no 1247566-45-5 (3-(oxan-4-yl)pyrrolidine)

3-(oxan-4-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(oxan-4-yl)pyrrolidine
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- インチ: 1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2
- InChIKey: LTIBHODBZZLTHJ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2CCOCC2)C1
3-(oxan-4-yl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118087-5.0g |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 91% | 5g |
$2443.0 | 2023-05-03 | |
Enamine | EN300-118087-0.05g |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 91% | 0.05g |
$197.0 | 2023-05-03 | |
Enamine | EN300-118087-0.5g |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 91% | 0.5g |
$656.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0572-10G |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 95% | 10g |
¥ 18,018.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0572-1G |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 95% | 1g |
¥ 3,603.00 | 2023-03-30 | |
Enamine | EN300-118087-0.1g |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 91% | 0.1g |
$293.0 | 2023-05-03 | |
Enamine | EN300-118087-10.0g |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 91% | 10g |
$3622.0 | 2023-05-03 | |
TRC | E589603-10mg |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-118087-250mg |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 90.0% | 250mg |
$418.0 | 2023-10-03 | |
Enamine | EN300-118087-500mg |
3-(oxan-4-yl)pyrrolidine |
1247566-45-5 | 90.0% | 500mg |
$656.0 | 2023-10-03 |
3-(oxan-4-yl)pyrrolidine 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
3-(oxan-4-yl)pyrrolidineに関する追加情報
3-(Oxan-4-yl)pyrrolidine: A Comprehensive Overview
3-(Oxan-4-yl)pyrrolidine, also known by its CAS registry number 1247566-45-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a pyrrolidine ring with an oxane substituent, has garnered attention due to its potential applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties and functionalities, making it a focal point for researchers worldwide.
The chemical structure of 3-(Oxan-4-yl)pyrrolidine is defined by a five-membered pyrrolidine ring, which is fused with an oxygen-containing oxane group at the third position. This configuration imparts the molecule with both rigidity and flexibility, attributes that are highly desirable in drug candidates. The oxane group, a six-membered cyclic ether, contributes to the compound's solubility and bioavailability, while the pyrrolidine ring provides a platform for further functionalization. Recent studies have explored the stereochemical properties of this compound, revealing its potential as a chiral building block in asymmetric synthesis.
In terms of synthesis, 3-(Oxan-4-yl)pyrrolidine can be prepared through various routes, including cyclization reactions and ring-opening strategies. One notable method involves the reaction of gamma-butyrolactam with epoxides under specific catalytic conditions, yielding the desired product with high efficiency. Researchers have also investigated the use of transition metal catalysts to enhance reaction selectivity and yield, paving the way for large-scale production.
The applications of 3-(Oxan-4-yl)pyrrolidine span multiple disciplines. In pharmacology, it has been identified as a promising lead compound for the development of GABA receptor agonists, which are critical in treating neurological disorders such as epilepsy and anxiety. Preclinical studies have demonstrated its ability to modulate neuronal activity without inducing significant side effects, highlighting its therapeutic potential.
Beyond pharmacology, 3-(Oxan-4-yl)pyrrolidine has found utility in materials science as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for synthesizing high-performance materials with tailored mechanical properties. Recent breakthroughs in polymer chemistry have leveraged this compound to develop biodegradable polymers for use in biomedical applications.
In conclusion, 3-(Oxan-4-yl)pyrrolidine, CAS No. 1247566-45-5, stands as a testament to the ingenuity of modern chemical research. Its versatile structure and diverse applications underscore its importance in both academic and industrial settings. As research continues to uncover new facets of this compound, it is poised to play an even greater role in shaping future innovations across multiple scientific domains.
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